Cas no 2229559-08-2 (4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole)
4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole
- 2229559-08-2
- EN300-1728227
- 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole
-
- Inchi: 1S/C10H11NS/c1-3-7(2)9-6-12-10(11-9)8-4-5-8/h1,6-8H,4-5H2,2H3
- InChI Key: OJDVVBIXPGFUKV-UHFFFAOYSA-N
- SMILES: S1C=C(C(C#C)C)N=C1C1CC1
Computed Properties
- Exact Mass: 177.06122053g/mol
- Monoisotopic Mass: 177.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 41.1Ų
4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728227-0.05g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1728227-0.1g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1728227-0.25g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1728227-0.5g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1728227-1.0g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1728227-2.5g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1728227-5.0g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1728227-10.0g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1728227-1g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1728227-5g |
4-(but-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole |
2229559-08-2 | 5g |
$4349.0 | 2023-09-20 |
4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole
Introduction to 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole (CAS No. 2229559-08-2)
4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole (CAS No. 2229559-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole.
The chemical structure of 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole is composed of a thiazole ring with a butynyl and cyclopropyl substituent. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. The presence of the butynyl group introduces a triple bond, which can participate in various chemical reactions and interactions. The cyclopropyl group, being a three-membered ring, adds steric hindrance and conformational rigidity to the molecule.
The synthesis of 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole has been reported using several methodologies. One common approach involves the reaction of 2-bromoacetonitrile with cyclopropylamine to form an intermediate, which is then treated with butynyl bromide in the presence of a base to yield the final product. Another method involves the coupling of 4-bromo-butynenitrile with cyclopropylamine followed by cyclization under appropriate conditions. These synthetic routes highlight the versatility and accessibility of this compound for further research and development.
In terms of biological activity, 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit the activity of certain kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This property makes it a potential candidate for the treatment of diseases characterized by abnormal kinase activity, such as cancer.
Beyond its enzymatic inhibition properties, 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory disorders. Additionally, preliminary data from animal models have indicated that this compound may have neuroprotective effects, making it an interesting target for further investigation in neurological diseases.
The pharmacokinetic properties of 4-(But-3-yn-2-yl)-2-cyclopropyl-1,3-thiazole have also been studied to assess its suitability as a therapeutic agent. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and demonstrates low toxicity in preclinical studies. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues while minimizing adverse effects.
To further explore the therapeutic potential of 4-(But-3-yn-2-y l)-2-cycloprop yl -1 , 3 -thia zol e , ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials are designed to assess various endpoints such as pharmacokinetics, pharmacodynamics, and clinical outcomes in patients with specific conditions. Preliminary results from phase I trials have been encouraging, with no major safety concerns reported.
In conclusion, 4-(But -3 -y n - 2 -y l ) - 2 -c y c l o p r o p y l - 1 , 3 -t h i a z o l e (CAS No. 2229559 -08 - 2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more data from ongoing studies become available, it is likely that this compound will continue to attract significant interest from both academic researchers and industry professionals.
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